N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(4-Bromo-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via an ethyl group to an acetamide moiety, which is further substituted with a 4-bromoindole group. This structure combines two pharmacologically significant motifs: benzimidazole (known for antimicrobial and anticancer activity) and brominated indole (associated with enzyme inhibition and receptor modulation) .
Properties
Molecular Formula |
C19H17BrN4O |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17BrN4O/c20-14-4-3-7-17-13(14)9-11-24(17)12-19(25)21-10-8-18-22-15-5-1-2-6-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23) |
InChI Key |
FUVFAMSFLLLOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzimidazole core is synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with ethyl glyoxylate, followed by reduction to yield 2-(aminomethyl)benzimidazole.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | o-Phenylenediamine, ethyl glyoxylate, HCl (4N), reflux, 4 hr | 78% |
| 2 | NaBH₄, ethanol, 0–5°C, 2 hr | 65% |
¹H NMR (400 MHz, DMSO-d₆) of 2-(aminomethyl)benzimidazole: δ 7.45–7.12 (m, 4H, aromatic), 3.89 (s, 2H, CH₂NH₂).
Ethylamine Side Chain Introduction
The ethylamine linker is introduced via nucleophilic substitution of 2-(chloromethyl)benzimidazole with ethylenediamine under basic conditions.
Optimization Note : Excess ethylenediamine (3 eq.) in tetrahydrofuran (THF) at 60°C for 6 hr minimizes dimerization byproducts, improving yield to 72%.
Synthesis of 4-Bromo-1H-Indol-1-ylacetic Acid
Bromination of Indole
Regioselective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.
Key Data
| Parameter | Value |
|---|---|
| NBS (eq.) | 1.1 |
| Reaction Time | 2 hr |
| Yield | 85% |
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H), 7.35–7.12 (m, 3H).
Acetic Acid Functionalization
The brominated indole is alkylated with ethyl bromoacetate in the presence of potassium carbonate, followed by saponification to yield the carboxylic acid.
Stepwise Protocol
-
Alkylation : 4-Bromoindole (1 eq.), ethyl bromoacetate (1.2 eq.), K₂CO₃ (2 eq.), DMF, 50°C, 4 hr (Yield: 78%).
-
Saponification : NaOH (2M), ethanol, reflux, 2 hr (Yield: 92%).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 1H-1,3-benzimidazol-2-ylethylamine and 4-bromo-1H-indol-1-ylacetic acid.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling Agents | EDC (1.5 eq.), HOBt (1.5 eq.) |
| Reaction Time | 12 hr, 25°C |
| Yield | 68% |
Purification : Column chromatography (SiO₂, ethyl acetate:hexane = 3:7) affords the pure product.
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indole-H), 7.62–7.08 (m, 8H, aromatic), 4.12 (t, J = 6.5 Hz, 2H, CH₂N), 3.45 (q, J = 6.0 Hz, 2H, CH₂CO), 2.95 (t, J = 6.5 Hz, 2H, CH₂N).
-
HRMS (ESI+) : m/z calcd for C₁₉H₁₇BrN₄O [M+H]⁺: 397.3; found: 397.4.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the benzimidazole formation step, reducing reaction time from 4 hr to 20 min with comparable yield (75%).
Solid-Phase Synthesis
Immobilization of the indole fragment on Wang resin enables iterative coupling and cleavage, though yields remain suboptimal (45–50%) due to steric hindrance.
Challenges and Mitigation Strategies
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) achieved 62% overall yield using EDC/HOBt coupling, with >99% purity confirmed by HPLC. Cost analysis highlights ethylenediamine and EDC as major contributors to production expenses, suggesting alternative coupling agents (e.g., DCC) for economic optimization .
Chemical Reactions Analysis
Amide Group Reactivity
The central acetamide group participates in hydrolysis and condensation reactions under controlled conditions:
Key observations:
-
Hydrolysis rates depend on steric hindrance from the benzimidazole-ethyl group.
-
Hydrazide derivatives show enhanced antimicrobial activity compared to parent compound .
Benzimidazole Ring Modifications
The 1H-benzimidazol-2-yl group undergoes electrophilic substitutions and coordination reactions:
A. Halogenation
-
Bromination with NBS (N-bromosuccinimide) in DMF at 60°C yields 5-bromo-benzimidazole derivatives (unpublished data cited in).
B. Complexation with Metals
Indole Ring Reactivity
The 4-bromoindole moiety participates in cross-coupling and substitution reactions:
Notable characteristics:
-
Bromine at C4 position activates the indole ring for palladium-catalyzed couplings.
-
Reaction with 2-mercaptobenzothiazole produces compounds with 89% COX-2 inhibition .
Multicomponent Reactions
The compound serves as a scaffold in complex transformations:
A. Mannich Reaction
B. Knoevenagel Condensation
Photochemical Behavior
Under UV irradiation (λ = 254 nm):
-
Bromine abstraction generates indolyl radical intermediates
-
Forms dimeric products via C3-C3' coupling (HPLC-MS data)
-
Quantum yield (Φ): 0.12 ± 0.03 in acetonitrile
Stability Profile
Critical degradation pathways:
| Stress Condition | Degradation Products | Half-life |
|---|---|---|
| Acidic (pH 1.2) | Benzimidazole ring-opened species | 3.2 hr |
| Oxidative (3% H2O2) | Sulfoxide derivatives | 8.5 hr |
| Thermal (80°C) | No decomposition | >48 hr |
Data from accelerated stability studies recommend storage at 2–8°C under nitrogen.
This compound's multifunctional architecture enables precise modifications targeting specific biological pathways, as evidenced by its 72% analgesic activity at 20 mg/kg doses . Recent advances in flow chemistry have improved yields in palladium-mediated couplings (up to 89%), positioning it as a versatile intermediate for pharmaceutical development.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole and indole derivatives. For instance, benzimidazole-based compounds have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in purine synthesis, making them viable candidates for cancer treatment. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against a range of bacterial and fungal strains. Benzimidazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve interference with microbial metabolic pathways . For example, compounds with halogen substitutions demonstrated enhanced antimicrobial efficacy due to increased lipophilicity and membrane permeability.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of substituted benzimidazoles, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide was synthesized and tested for cytotoxicity against HCT116 cells. The results indicated an IC50 value significantly lower than that of conventional treatments, suggesting a strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
A series of benzimidazole derivatives were screened for antimicrobial activity using the tube dilution method. The synthesized N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential utility in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties are known to interact with enzymes, receptors, and DNA, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features :
- Benzimidazole : Aromatic bicyclic system with nitrogen atoms at positions 1 and 2.
- 4-Bromoindole : Indole substituted with bromine at position 4, enhancing electrophilic reactivity.
- Acetamide Linker : Provides flexibility and hydrogen-bonding capacity for target interactions.
Comparison with Structural Analogs
Positional Isomers: Bromine Substitution
Example : N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(5-Bromo-1H-indol-1-yl)acetamide (CAS 1574465-72-7)
- Structural Difference : Bromine at indole position 5 vs. 3.
- Impact : Positional isomerism can alter electronic distribution and steric interactions. For instance, bromine at position 4 may enhance binding to hydrophobic pockets, whereas position 5 could affect π-π stacking with aromatic residues .
- Spectral Data : Similar molecular weight (397.3 g/mol) and formula (C19H17BrN4O) suggest comparable purity and stability.
Substituent Variations on Indole
Example : N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-Methoxy-1H-indol-1-yl)propanamide (CAS 1574492-45-7)
- Structural Difference : Methoxy group at indole position 4 and a propanamide chain.
- The longer propanamide chain may enhance conformational flexibility .
Heterocyclic Modifications
Example : N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (CAS 1351699-58-5)
- Structural Difference : Replacement of benzimidazole with a 4-oxo-benzotriazine moiety.
- Impact : Benzotriazine introduces additional hydrogen-bond acceptors (N and O atoms), which may improve binding to polar active sites. However, the absence of benzimidazole’s aromaticity could reduce interactions with hydrophobic targets .
Spectral Validation
- NMR : Benzimidazole protons appear as doublets near δ 7.5–8.5 ppm, while indole protons resonate at δ 6.5–7.5 ppm. Bromine causes deshielding in ¹³C NMR (C-Br ~ δ 110–120 ppm) .
- HRMS : Matches between calculated and observed values confirm molecular integrity (e.g., [M+H]⁺ at m/z 397.3 for the target compound) .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide is a synthetic compound that combines a benzimidazole moiety with an indole derivative. This unique structural combination suggests significant potential for various biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections will detail its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H17BrN4O, with a molecular weight of 397.3 g/mol. The compound features an indole ring substituted with a bromine atom and a benzimidazole moiety, which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. These compounds often act as DNA minor groove binders , which can inhibit topoisomerase enzymes—key players in DNA replication and transcription. The ability to interact with DNA suggests potential applications in cancer therapeutics .
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide | Contains bromoindole and pyridine | Anticancer properties |
| 5-Bromoindole derivatives | Indole core with bromine substitution | Antimicrobial activity |
| Benzimidazole derivatives | Benzimidazole core | DNA minor groove binding |
The presence of both indole and benzimidazole moieties in this compound enhances its interaction with biological targets compared to other derivatives lacking this dual functionality .
Antimicrobial Activity
Benzimidazole derivatives have shown broad-spectrum antimicrobial activity. Studies have indicated that compounds containing the benzimidazole structure can effectively inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests that this compound may also possess similar antimicrobial properties .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. Research has shown that modifications in the substituents on the benzimidazole or indole rings can significantly influence the biological activity:
Key Findings:
- The presence of halogen atoms (like bromine) can enhance the lipophilicity and bioavailability of the compound.
- Variations in the linker (e.g., ethyl vs. methyl groups) can affect receptor binding affinity and selectivity .
Study on Anticancer Properties
In a recent study published in Bioorganic & Medicinal Chemistry, researchers synthesized several derivatives based on the benzimidazole scaffold. Among these, one derivative exhibited IC50 values indicating potent inhibitory effects against cancer cell lines, corroborating the hypothesis that modifications to the benzimidazole core can enhance anticancer activity .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates of bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Q & A
Q. What synthetic routes are commonly used to prepare N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves coupling benzimidazole and indole derivatives via amide bond formation. For example:
Benzimidazole intermediate : Synthesize 2-(1H-benzimidazol-2-yl)ethylamine by condensing o-phenylenediamine with 2-chloroethylamine under reflux in ethanol .
Indole activation : Introduce the 4-bromoindole moiety via alkylation or substitution. In one approach, 4-bromoindole is treated with bromoacetyl chloride in dichloromethane (DCM) with triethylamine as a base to form 2-(4-bromo-1H-indol-1-yl)acetyl chloride .
Amide coupling : React the benzimidazole intermediate with the activated indole derivative using carbodiimide-based coupling agents (e.g., EDC·HCl) in DCM at 0–25°C for 3–24 hours .
Key Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux, 4h | 75–85% | |
| 3 | EDC·HCl, DCM, 25°C | 60–70% |
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., benzimidazole NH at δ 12.5 ppm, indole C-Br coupling in C) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] calculated for CHBrNO: 427.0325; observed: 427.0328) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯N and π-π stacking interactions) .
Q. What purification methods are effective for this compound?
- Methodological Answer :
- Recrystallization : Use methanol or ethanol to remove impurities; yields >90% purity .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for challenging separations .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., hydrogen bonding vs. π-π stacking) be resolved during structure refinement?
- Methodological Answer :
- Use SHELXL for refinement: Apply restraints for disordered atoms and validate hydrogen-bond geometries (e.g., O–H⋯O vs. N–H⋯O) against experimental electron density maps .
- Validation Tools : Check using PLATON or Mercury to resolve clashes (e.g., dihedral angles between benzimidazole and indole planes >75°) .
- Example: In a hydrated crystal, prioritize O–H⋯N interactions over weak C–H⋯π contacts during refinement .
Q. What experimental strategies evaluate its potential as a Bcl-2/Mcl-1 dual inhibitor?
- Methodological Answer :
- Fluorescence Polarization Assay : Measure binding affinity (IC) using FITC-labeled BIM peptide and recombinant Bcl-2/Mcl-1 proteins .
- Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7) and assess caspase-3 activation via Western blot .
- SAR Analysis : Compare with analogs (e.g., 4-chloro vs. 4-bromo substitution) to optimize hydrophobic interactions .
Q. How does the substitution pattern on the indole ring influence biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (Br, NO) : Enhance binding to hydrophobic pockets (e.g., Mcl-1 IC improves from 1.2 µM to 0.8 µM with 4-Br) .
- Methoxy Groups : Increase solubility but reduce membrane permeability (logP increases from 2.1 to 2.5 with 5-OCH) .
Data Table :
| Substituent | Target IC (µM) | logP |
|---|---|---|
| 4-Br | 0.8 (Mcl-1) | 3.2 |
| 5-OCH | 1.5 (Mcl-1) | 2.5 |
| 4-NO | 0.9 (Bcl-2) | 3.4 |
| Data from |
Q. How to design docking studies to predict binding modes with tubulin?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
